4-Hydroxytoremifene

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du 4-hydroxytoremifène implique l'hydroxylation du toremifène. Ce processus peut être réalisé par différentes voies synthétiques, y compris l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter la réaction d'hydroxylation . Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies synthétiques pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le 4-hydroxytoremifène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du 4-hydroxytoremifène peut conduire à la formation d'acides carboxyliques .

4. Applications de la recherche scientifique

Le 4-hydroxytoremifène a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : Il est utilisé pour étudier l'affinité de liaison et l'activité des récepteurs aux œstrogènes.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.

5. Mécanisme d'action

Le 4-hydroxytoremifène exerce ses effets en se liant aux récepteurs aux œstrogènes avec une affinité plus élevée que le toremifène . Cette liaison inhibe la croissance des cellules positives aux récepteurs aux œstrogènes, telles que les cellules cancéreuses du sein. Les cibles moléculaires et les voies impliquées comprennent la voie du récepteur aux œstrogènes, qui régule l'expression des gènes impliqués dans la croissance et la prolifération cellulaires .

Applications De Recherche Scientifique

Pharmacological Properties

4-Hydroxytoremifene exhibits both estrogenic and antiestrogenic effects depending on the tissue type and concentration. Its structure allows it to bind selectively to estrogen receptors, leading to varied biological responses:

- Anti-cancer Activity : this compound has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis and preventing mitosis. It is particularly effective in patients who do not respond to tamoxifen therapy, offering an alternative treatment option .

- Metabolism and Variability : Studies indicate significant variability in the sulfation of this compound among individuals, which can influence therapeutic outcomes. Approximately 30-fold differences in sulfation activity have been observed, suggesting that genetic factors may play a role in patient response to treatment .

Breast Cancer Treatment

This compound is primarily utilized in the adjuvant treatment of hormone-dependent breast cancer. Its efficacy has been demonstrated through various clinical trials:

- Clinical Trials : Phase II trials have confirmed its safety and effectiveness for patients with metastatic breast cancer. It has shown a favorable toxicity profile compared to tamoxifen, making it a preferred option for some patients .

- Resistance to Tamoxifen : For patients who exhibit resistance to tamoxifen, high-dose this compound therapy can provide significant benefits, highlighting its role as a second-line treatment .

Prostate Cancer Prevention

Emerging research indicates that this compound may also be effective in preventing prostate cancer:

- Preclinical Studies : In mouse models of prostate cancer, treatment with this compound resulted in a decreased incidence of high-grade prostatic intraepithelial neoplasia and improved survival rates .

Case Study Analysis

A comprehensive review of observational research highlights the diverse applications of this compound:

- Patient Response Variability : Observational studies have documented the variability in patient responses based on genetic factors influencing drug metabolism. This underscores the importance of personalized medicine in optimizing treatment strategies for breast and prostate cancers .

- Longitudinal Studies : Long-term studies tracking patient outcomes have shown that those treated with this compound experience improved survival rates compared to traditional therapies, reinforcing its potential as a cornerstone in hormone receptor-positive cancer management .

Data Tables

Mécanisme D'action

4-Hydroxytoremifene exerts its effects by binding to estrogen receptors with higher affinity than toremifene . This binding inhibits the growth of estrogen receptor-positive cells, such as breast cancer cells. The molecular targets and pathways involved include the estrogen receptor pathway, which regulates the expression of genes involved in cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Le 4-hydroxytoremifène est similaire à d'autres modulateurs sélectifs des récepteurs aux œstrogènes, tels que le tamoxifène et le raloxifène. Il possède des propriétés uniques qui le distinguent de ces composés :

Tamoxifène : Comme le 4-hydroxytoremifène, le tamoxifène est également un modulateur sélectif des récepteurs aux œstrogènes.

Ces propriétés uniques font du 4-hydroxytoremifène un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

4-Hydroxytoremifene (4-OH TOR) is an active metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of 4-OH TOR, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Chemical Structure and Pharmacokinetics

This compound is structurally similar to tamoxifen but differs by a chlorine atom in the ethyl side chain, which contributes to its unique pharmacological profile. The metabolism of toremifene involves several cytochrome P450 enzymes, leading to the formation of 4-OH TOR and other metabolites. Notably, the terminal half-lives for elimination of toremifene, N-desmethyltoremifene, and this compound are approximately five days each .

4-OH TOR functions as an estrogen receptor antagonist in breast tissue, inhibiting tumor growth by blocking estrogen's proliferative effects. It also exhibits partial agonist activity in other tissues, which may contribute to its therapeutic effects and side effect profile. The compound's biological activity is influenced by genetic variability in metabolic pathways, particularly those involving sulfotransferases (SULTs) and UDP-glucuronosyltransferases .

Sulfation Studies

Research indicates significant interindividual variability in the sulfation of 4-OH TOR. A study involving human liver cytosols demonstrated a 30-fold variation in sulfation activity among 104 subjects. This variability was significantly correlated with the sulfation of β-naphthol, a marker for SULT1A1 activity .

Table 1: Sulfation Activity of this compound

| Subject Group | Mean Sulfation Rate (nmol/min) | Variability |

|---|---|---|

| Group A | 0.5 | Low |

| Group B | 2.0 | High |

This variability suggests that genetic factors may play a critical role in determining patient response to therapy with toremifene and its active metabolite.

Phase II Trials

A randomized phase II trial compared transdermal 4-hydroxytamoxifen gel (4-OHT) with oral tamoxifen in women with ductal carcinoma in situ (DCIS). The study aimed to assess the impact on Ki-67 labeling index, a marker for cell proliferation. Results showed a reduction in Ki-67 by 3.4% for the gel group and 5.1% for the oral group, indicating comparable efficacy .

Table 2: Ki-67 Reduction in DCIS Lesions

| Treatment Type | Ki-67 Reduction (%) | p-value |

|---|---|---|

| Transdermal 4-OHT | 3.4 | <0.03 |

| Oral Tamoxifen | 5.1 | <0.03 |

Case Studies

Several case studies have documented individual responses to high-dose toremifene therapy in patients who did not respond to tamoxifen. These cases illustrate that while some patients benefit significantly from switching to toremifene, others may experience limited efficacy due to metabolic differences affecting the activation of its metabolites like 4-OH TOR.

Propriétés

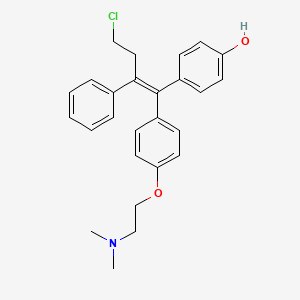

IUPAC Name |

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043030 | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110503-62-3 | |

| Record name | 4-Hydroxytoremifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.